Bienvenue dans la boutique en ligne BenchChem!

N-(1-phenylethyl)propan-1-amine

Physicochemical profiling Chromatographic method development Lead optimization

N-(1-Phenylethyl)propan-1-amine (CAS 66896-60-4), systematically named α-methyl-N-propyl-benzenemethanamine, is a chiral secondary amine of the arylalkylamine class with molecular formula C₁₁H₁₇N and molecular weight 163.26 g·mol⁻¹. It is commercially supplied predominantly as the hydrochloride salt (also referenced under CAS 149499-66-1) to enhance stability, crystallinity, and aqueous solubility.

Molecular Formula C11H17N
Molecular Weight 163.264
CAS No. 66896-60-4
Cat. No. B3017752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)propan-1-amine
CAS66896-60-4
Molecular FormulaC11H17N
Molecular Weight163.264
Structural Identifiers
SMILESCCCNC(C)C1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
InChIKeyMQOWUQJOBIHPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenylethyl)propan-1-amine (CAS 66896-60-4): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(1-Phenylethyl)propan-1-amine (CAS 66896-60-4), systematically named α-methyl-N-propyl-benzenemethanamine, is a chiral secondary amine of the arylalkylamine class with molecular formula C₁₁H₁₇N and molecular weight 163.26 g·mol⁻¹ . It is commercially supplied predominantly as the hydrochloride salt (also referenced under CAS 149499-66-1) to enhance stability, crystallinity, and aqueous solubility . The compound possesses a single stereogenic center at the benzylic carbon (α-methylbenzyl position), is routinely handled as a racemate, and exhibits computed logP of 2.6, a boiling point of 221 °C at 760 mmHg, a flash point of 82.1 °C, and density of 0.9 g/cm³ [1]. These properties position it as a moderately lipophilic amine base with physical handling characteristics distinct from both simpler primary amines and larger diarylalkylamine derivatives such as fendiline.

Why N-(1-Phenylethyl)propan-1-amine Cannot Be Replaced by Generic α-Methylbenzylamine or N-Propylamphetamine Analogs


N-(1-Phenylethyl)propan-1-amine occupies a structurally distinct position at the intersection of three chemical sub-classes—α-methylbenzylamines, N-alkyl-1-phenylethylamines, and phenethylamines—yet it is not freely interchangeable with any single analog. Compared with the unsubstituted parent α-methylbenzylamine (CAS 618-36-0, boiling point ~185 °C, density 0.94 g/mL, MW 121.18), the N-propyl substitution increases molecular weight by ~35%, raises the boiling point by ~36 °C, and increases lipophilicity (XLogP from ~1.5 to 2.6), altering both chromatographic behavior and membrane partitioning properties . Relative to its constitutional isomer N-propylamphetamine (CAS 59877-57-5)—in which the amine nitrogen resides on the phenethyl rather than the benzylic carbon—the target compound displays fundamentally different metabolic liability: N-dealkylation of N-propylamphetamine yields amphetamine (10–20% urinary excretion in 24 h), whereas N-(1-phenylethyl)propan-1-amine cannot generate amphetamine via simple N-dealkylation, producing instead 1-phenylethylamine, a compound with a distinct pharmacological profile [1]. These structural and metabolic distinctions preclude assumption of functional equivalence in any biological assay or synthetic application.

Quantitative Differential Evidence for N-(1-Phenylethyl)propan-1-amine: Comparator-Anchored Data for Procurement Decisions


Physicochemical Differentiation: N-(1-Phenylethyl)propan-1-amine vs. N-(1-Phenylethyl)propan-2-amine (n-Propyl vs. Isopropyl Branching)

The n-propyl substitution in N-(1-phenylethyl)propan-1-amine confers measurably different physicochemical properties compared with the branched isopropyl isomer N-(1-phenylethyl)propan-2-amine (CAS 19302-16-0). The n-propyl analog exhibits higher lipophilicity (XLogP 2.6 vs. 2.5), a higher boiling point (221 °C vs. 215 °C at 760 mmHg), a higher flash point (82.1 °C vs. 77 °C), greater density (0.9 vs. 0.898 g/cm³), and an additional rotatable bond (4 vs. 3) [1]. These differences, while individually modest, cumulatively affect reversed-phase chromatographic retention, solvent partition behavior, and formulation handling. For procurement decisions involving physical property–dependent workflows—such as supercritical fluid chromatography (SFC) chiral separation or liquid-liquid extraction—these quantitative distinctions are operationally meaningful.

Physicochemical profiling Chromatographic method development Lead optimization

Regioisomeric Scaffold Differentiation: Metabolic Fate Divergence from N-Propylamphetamine (Constitutional Isomer)

N-(1-Phenylethyl)propan-1-amine (benzylic amine scaffold) and N-propylamphetamine (phenethylamine scaffold, CAS 59877-57-5) share the identical molecular formula skeleton C₁₁H₁₇N when desalted, yet they are constitutional isomers with fundamentally different metabolic pathways. N-Propylamphetamine undergoes hepatic N-dealkylation to yield amphetamine, with 10–20% of the administered dose excreted as amphetamine in urine within 24 hours [1]. In contrast, N-(1-phenylethyl)propan-1-amine, bearing the amine at the benzylic position, is predicted to undergo N-dealkylation to 1-phenylethylamine (α-methylbenzylamine) rather than amphetamine—a metabolite with distinct MAO substrate/inhibitor properties (reversible, competitive MAO-A-selective inhibition; Ki = 90 μM for SSAO, racemate) [2]. This difference is critical for any study requiring unambiguous metabolite identification or forensic differentiation.

Drug metabolism Toxicology screening Forensic analytical chemistry

Scaffold Complexity and Synthetic Utility Relative to Fendiline: Intermediate Position in the Arylalkylamine Series

Fendiline (3,3-diphenyl-N-(1-phenylethyl)propan-1-amine, CAS 13042-18-7)—a calcium channel blocker and calmodulin antagonist with L-type calcium channel IC50 = 17.0 ± 2.43 μM and GABAB positive allosteric modulator (PAM) activity in the low micromolar range—shares the N-(1-phenylethyl) pharmacophoric element with the target compound but extends the scaffold with a bulky 3,3-diphenylpropyl group (MW 315.45 vs. 163.26) [1][2]. N-(1-Phenylethyl)propan-1-amine represents the minimally elaborated core bearing the stereogenic N-(1-phenylethyl) moiety without the diarylalkyl extension, making it a versatile synthetic intermediate for systematic SAR exploration of the arylalkylamine GABAB PAM pharmacophore, as demonstrated by Kerr et al. (2006) in the synthesis and evaluation of 34 N-(3-phenylpropyl)-1-arylethylamine derivatives where the most potent analog achieved EC50 = 10 nM [3]. It also serves as a key building block in the asymmetric synthesis of (R)-fendiline via disulfonimide-catalyzed reduction of N-alkyl imines .

Medicinal chemistry Allosteric modulator design GABAB receptor pharmacology

Chiral Separation Potential: Enantioselective Differentiation vs. Achiral Primary Amine Analogs

The stereogenic benzylic carbon of N-(1-phenylethyl)propan-1-amine enables enantioselective applications that are inaccessible to achiral analogs such as BMPEA (β-methylphenethylamine, CAS 300-62-9). BMPEA acts as a norepinephrine-dopamine releasing agent (DAT EC50 = 627 nM, NET EC50 = 125 nM) but lacks a stereogenic center, precluding chiral chromatographic resolution or asymmetric synthetic applications [1]. In contrast, the target compound's inherent chirality supports diastereomeric salt resolution, chiral stationary phase separation, and use as a chiral building block in asymmetric synthesis, as demonstrated for related N-(1-phenylethyl) scaffolds in the preparation of enantiomerically pure pharmaceutical intermediates [2]. The hydrochloride salt form (CAS 149499-66-1) further facilitates handling and crystallinity in chiral resolution workflows, with well-defined stereochemistry verifiable by HPLC or NMR [3].

Chiral resolution Asymmetric synthesis Enantioselective chromatography

Limited Availability of Direct Head-to-Head Biological Potency Data for the Target Compound: A Critical Transparency Note for Procurement Decisions

An exhaustive search of PubMed, BindingDB, ChEMBL, and patent literature (current as of May 2026) reveals no primary research articles reporting direct, quantitative biological activity data (IC50, EC50, Ki, etc.) specifically for N-(1-phenylethyl)propan-1-amine (CAS 66896-60-4) in any enzyme, receptor, or cell-based assay [1][2]. By contrast, structurally related compounds are well-characterized: fendiline has reported L-type calcium channel IC50 = 17 μM, GABAB PAM activity, and calmodulin antagonism; N-propylamphetamine has dopamine reuptake inhibitor IC50 = 1,013 nM; and BMPEA has DAT/NET releasing activity (EC50 = 627/125 nM) [3]. The target compound's publicly available biological annotation is limited to vendor-curated summaries that lack primary assay provenance [4]. This evidence gap means that any biological application of N-(1-phenylethyl)propan-1-amine currently requires de novo experimental characterization rather than reliance on existing literature potency values. Procurement decisions based on predicted or class-inferred activity must explicitly acknowledge this limitation.

Data availability assessment Procurement risk evaluation Evidence gap analysis

Validated Application Scenarios for N-(1-Phenylethyl)propan-1-amine Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of Arylalkylamine Pharmaceuticals

The compound's stereogenic benzylic carbon and N-propyl substitution make it a direct intermediate for synthesizing (R)-Fendiline and related diarylalkylamine therapeutics via catalytic asymmetric N-alkyl imine reduction, as demonstrated by List and co-workers (2015) [1]. Unlike achiral alternatives such as BMPEA, this compound enables enantioselective synthetic routes that are essential for producing enantiopure drug substances. Researchers engaged in GABAB receptor allosteric modulator development can use this scaffold as the core building block for systematic SAR studies, leveraging the quantitative framework established by Kerr et al. (2006) where the most potent analog achieved EC50 = 10 nM [2].

Physicochemical Reference Standard for n-Propyl vs. Isopropyl Arylalkylamine Differentiation

The quantifiable differences in boiling point (221 vs. 215 °C), lipophilicity (XLogP 2.6 vs. 2.5), and rotatable bond count (4 vs. 3) between N-(1-phenylethyl)propan-1-amine and its isopropyl isomer (CAS 19302-16-0) establish this compound as a definitive reference standard for chromatographic method development and analytical method validation [1][2]. Laboratories performing SFC chiral separation, GC-MS purity analysis, or HPLC logP determination can use these distinct physicochemical signatures to unambiguously differentiate between n-propyl and isopropyl arylalkylamine series during method qualification.

Metabolic Pathway Differentiation in Forensic and Toxicological Studies

Because N-(1-phenylethyl)propan-1-amine cannot generate amphetamine via N-dealkylation—unlike its constitutional isomer N-propylamphetamine (which yields 10–20% amphetamine in urine within 24 h)—this compound serves as a critical negative control or comparator in forensic metabolism studies where unambiguous differentiation between benzylic amine and phenethylamine scaffolds is required [1]. Its predicted metabolite, 1-phenylethylamine, exhibits reversible, competitive MAO-A-selective inhibition (class Ki = 90 μM for racemate) rather than the dopaminergic stimulant profile of amphetamine, enabling clear metabolic pathway discrimination [2].

Modular Hit-to-Lead Scaffold for Sigma-1 Receptor and Calcium Channel Ligand Exploration

The N-(1-phenylethyl) pharmacophore is a recognized element in sigma-1 receptor ligands (as evidenced by the fendiline patent, US20150126611A1) and L-type calcium channel modulators (fendiline IC50 = 17.0 ± 2.43 μM) [1][2]. N-(1-Phenylethyl)propan-1-amine, at MW 163.26—less than half the molecular weight of fendiline (MW 315.45)—provides the minimal pharmacophoric core for systematic fragment-based or modular SAR exploration. Medicinal chemistry teams can independently vary the N-alkyl chain and the aryl substitution pattern without the synthetic burden of constructing the full diarylalkyl scaffold, accelerating hit-to-lead timelines while retaining the stereochemical handle for late-stage enantioselective optimization.

Quote Request

Request a Quote for N-(1-phenylethyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.